

Application Notes: Using RC32 PROTAC to Study FKBP12 Protein-Protein Interactions

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Compound of Interest		
Compound Name:	FKBP12 PROTAC RC32	
Cat. No.:	B15609543	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1] [2] RC32 is a potent and specific PROTAC designed to target the FK506-Binding Protein 12 (FKBP12) for degradation.[3][4] It is a heterobifunctional molecule composed of rapamycin, which binds to FKBP12, and pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This targeted degradation provides a powerful "chemical knockdown" tool to study the diverse functions of FKBP12 and its complex network of protein-protein interactions (PPIs) in a rapid, reversible, and dose-dependent manner.[5][6]

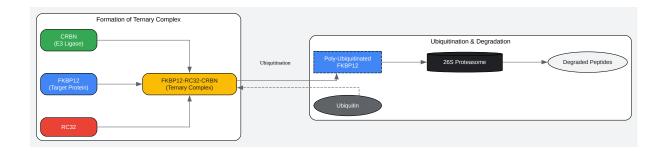
FKBP12 is a highly conserved protein that acts as a peptidyl-prolyl isomerase and is involved in numerous critical cellular processes, including protein folding, immunosuppression, and signal transduction.[7][8] It is known to interact with several key proteins, such as the ryanodine receptor, the type I receptor for transforming growth factor- β (TGF- β), and the mammalian target of rapamycin (mTOR).[7][8][9] By specifically removing FKBP12, RC32 allows researchers to dissect the functional consequences of its absence and validate its role in various signaling pathways. Unlike immunosuppressive drugs like FK506 or rapamycin, RC32-mediated degradation of FKBP12 has been shown to avoid off-target inhibition of calcineurin or mTOR, providing a more precise tool for studying FKBP12-specific functions.[5][10]



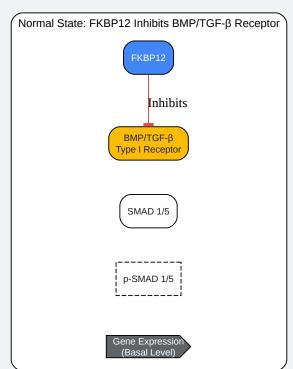
Mechanism of Action

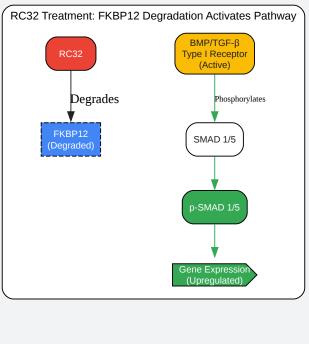
The RC32 PROTAC operates by inducing proximity between FKBP12 and the E3 ubiquitin ligase CRBN. The rapamycin moiety of RC32 binds to FKBP12, while the pomalidomide moiety binds to CRBN. This forms a ternary complex (FKBP12-RC32-CRBN), which facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of FKBP12.[1][3] The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged FKBP12 protein, releasing the RC32 molecule to repeat the cycle.[1][2]



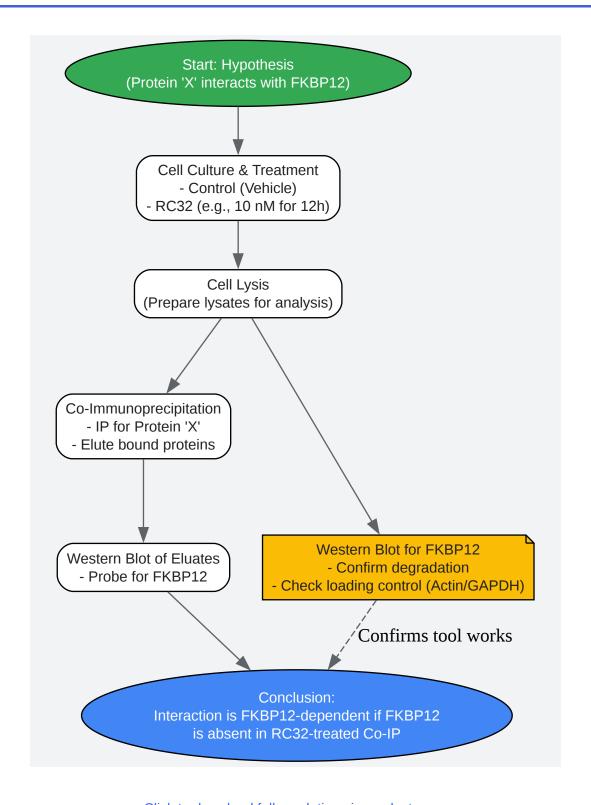












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